molecular formula C16H16N4O2 B7633709 N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide

N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide

Katalognummer B7633709
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: ZWOVLKMPFVJIMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide, also known as CEP-26401, is a novel small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP). PARP is a key enzyme involved in DNA repair and is overexpressed in many cancer cells, making it an attractive target for cancer therapy.

Wirkmechanismus

N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide targets PARP, which is involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to cell death. N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has been shown to induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo studies. N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has also been shown to have activity against cancer cells that are resistant to chemotherapy.
One limitation of N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide is that it has not yet been tested in clinical trials. It is also unclear if it will be effective against all types of cancer.

Zukünftige Richtungen

There are a number of future directions for research on N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide. One area of research is the development of combination therapies that include N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide. It has been shown to enhance the efficacy of chemotherapy and radiation therapy, and combining it with other cancer therapies may further improve outcomes.
Another area of research is the identification of biomarkers that can predict response to N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide. This will help to identify patients who are most likely to benefit from treatment with N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide.
Finally, further preclinical studies are needed to determine the safety and efficacy of N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide in different types of cancer. Clinical trials will also be needed to determine its safety and efficacy in humans.

Synthesemethoden

N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide can be synthesized using a two-step process. The first step involves the reaction of 6-cyanopyridin-3-amine with 2-bromoethylamine hydrobromide to form N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]amine. The second step involves the reaction of N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]amine with 3-methoxybenzoyl chloride to form N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide has also been shown to have activity against cancer cells that are resistant to chemotherapy.

Eigenschaften

IUPAC Name

N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-15-4-2-3-12(9-15)16(21)19-8-7-18-14-6-5-13(10-17)20-11-14/h2-6,9,11,18H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOVLKMPFVJIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCNC2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.